molecular formula C9H9BrO3 B1590114 Ethyl 4-bromo-3-hydroxybenzoate CAS No. 33141-66-1

Ethyl 4-bromo-3-hydroxybenzoate

Cat. No.: B1590114
CAS No.: 33141-66-1
M. Wt: 245.07 g/mol
InChI Key: HHPLZHCMBRSFQW-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Phenolic Esters in Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms and hydroxyl groups onto the benzoate (B1203000) ester framework, creating halogenated phenolic esters, significantly expands their chemical utility. nih.gov Halogen atoms, such as bromine, act as useful handles for further functionalization through cross-coupling reactions, allowing for the construction of intricate molecular architectures. The phenolic hydroxyl group can modulate the electronic properties of the molecule and participate in hydrogen bonding, a key interaction in biological systems. youtube.com This combination of functionalities makes halogenated phenolic esters valuable precursors in the synthesis of bioactive compounds and functional materials. nih.gov

Overview of Brominated Hydroxybenzoate Ester Derivatives and Their Research Landscape

Within the class of halogenated phenolic esters, brominated hydroxybenzoate ester derivatives are of particular interest. The bromine atom's position on the aromatic ring, along with the hydroxyl and ester groups, dictates the molecule's reactivity and potential applications. Researchers have explored various isomers, such as ethyl 3-bromo-4-hydroxybenzoate, as intermediates in the synthesis of pharmaceuticals. chemicalbook.comsigmaaldrich.com The specific substitution pattern of ethyl 4-bromo-3-hydroxybenzoate, however, presents a unique set of electronic and steric properties that are currently being explored.

The synthesis of these derivatives often involves the bromination of the corresponding hydroxybenzoate ester or the esterification of the corresponding brominated hydroxybenzoic acid. chemicalbook.com For instance, a common laboratory-scale synthesis of this compound involves the esterification of 4-bromo-3-hydroxybenzoic acid using ethanol (B145695) in the presence of an acid catalyst. chemicalbook.com

Current Research Gaps and Emerging Avenues Pertaining to this compound

Despite its potential, the full scope of this compound's applications remains an active area of investigation. A significant portion of current research focuses on its use as a building block for more complex molecules. For example, it can serve as a precursor for the synthesis of various heterocyclic compounds and substituted biphenyls, which are scaffolds of interest in medicinal chemistry.

A key research gap lies in the comprehensive evaluation of its biological activity. While related compounds have been studied, the specific biological profile of this compound is not yet fully elucidated. Emerging research is beginning to explore its potential as a lead compound in drug discovery programs, particularly in areas where halogenated phenols have shown promise. Furthermore, its unique substitution pattern may impart novel material properties, opening up avenues for its application in polymer science and materials chemistry. The continued exploration of its reactivity and potential applications is expected to yield valuable insights and new chemical entities.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in research and synthesis. Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₉BrO₃ nih.gov
Molecular Weight 245.07 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 33141-66-1 nih.gov
Appearance White solid chemicalbook.com
XLogP3 2.5 nih.gov

These properties provide a foundational understanding of the compound for researchers. The molecular formula and weight are essential for stoichiometric calculations in chemical reactions. The IUPAC name and CAS number ensure unambiguous identification of the compound in scientific literature and databases. The physical appearance as a white solid is a basic observational characteristic. The XLogP3 value gives an indication of its lipophilicity, which is an important parameter in medicinal chemistry for predicting absorption and distribution properties.

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of 4-bromo-3-hydroxybenzoic acid. A detailed synthetic procedure is described below.

A common laboratory procedure involves dissolving 4-bromo-3-hydroxybenzoic acid in a mixture of benzene (B151609) and ethanol. chemicalbook.com An acid catalyst, such as methanesulfonic acid, is added to the solution. chemicalbook.com The reaction mixture is then heated to reflux with a Dean-Stark apparatus to remove the water generated during the esterification process. chemicalbook.com After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound as a white solid. chemicalbook.com

An alternative approach involves the bromination of ethyl 3-hydroxybenzoate. This method utilizes electrophilic aromatic substitution with bromine, often in the presence of a catalyst, to achieve high regioselectivity. Careful control of the reaction temperature is crucial in this process.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPLZHCMBRSFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478257
Record name ETHYL 4-BROMO-3-HYDROXYBENZOATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33141-66-1
Record name ETHYL 4-BROMO-3-HYDROXYBENZOATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-bromo-3-hydroxybenzoate
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Chemical Reactivity and Mechanistic Investigations of Bromohydroxybenzoate Esters

Reactivity Profiles of the Aromatic Halogen Substituent

The bromine atom on the aromatic ring is a key functional group that allows for a variety of synthetic modifications. Its reactivity is influenced by the electronic environment of the benzene (B151609) ring, which is modulated by the other substituents.

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com In Ethyl 4-bromo-3-hydroxybenzoate, the ethyl ester group (-COOEt) is an EWG, but it is meta to the bromine atom, which provides only weak activation. The hydroxyl group (-OH) is an electron-donating group (EDG), which deactivates the ring towards nucleophilic attack. Consequently, direct SNAr at the C-Br bond of this compound with common nucleophiles requires harsh reaction conditions.

The rate of reaction in SNAr pathways is generally dependent on the stability of the Meisenheimer intermediate and not the carbon-halogen bond strength. This leads to a reactivity trend where F > Cl > Br > I, as fluorine's high electronegativity is most effective at stabilizing the negative charge of the intermediate. masterorganicchemistry.com

Factor Influence on Nucleophilic Aromatic Substitution
Nucleophile Stronger nucleophiles (e.g., RO⁻, R₂N⁻) react faster.
Leaving Group Reactivity order is generally F > Cl > Br > I.
Ring Substituents Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group are required for facile reaction.
Solvent Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. rsc.org The general catalytic cycle for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. nih.gov

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The organic group from another reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. organic-chemistry.org

While the Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides, modern variations often utilize palladium catalysts which can operate under milder conditions. organic-chemistry.orgchemicalbook.com For analogs of this compound, these cross-coupling reactions provide versatile pathways to more complex molecules. For instance, Suzuki coupling with an arylboronic acid would yield a biaryl structure, while Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. byjus.com

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki Coupling R-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-Aryl
Heck Coupling AlkenePd(OAc)₂, PPh₃, Base (e.g., Et₃N)Aryl-Alkene
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-Alkyne
Ullmann-type Coupling R-OH, R-NH₂, R-SHCuI or Pd catalyst, Ligand, BaseAryl-Ether, -Amine, -Sulfide

Influence of the Hydroxyl Group on Aromatic Reactivity and Hydrogen Bonding Dynamics

The hydroxyl group significantly influences the reactivity of the aromatic ring. As a strong electron-donating group through resonance, it activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this compound, the position ortho to the hydroxyl group (C2) is sterically unhindered and electronically activated.

The hydroxyl group is also acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile, enabling reactions like Williamson ether synthesis. For example, reacting this compound with an alkyl halide in the presence of a base like potassium carbonate would result in etherification at the hydroxyl position.

The hydroxyl group is a hydrogen bond donor, while the carbonyl and alkoxy oxygens of the ester group are hydrogen bond acceptors. rsc.orglibretexts.org This allows for the formation of intra- and intermolecular hydrogen bonds, which can influence the compound's conformation, physical properties (like boiling point and solubility), and its interactions with biological macromolecules or solvent molecules. libretexts.orgunc.edu Studies on related ester compounds show that hydrogen bonding to the alkoxy oxygen of an ester group is a recognized interaction, not just to the more commonly considered carbonyl oxygen. rsc.org

Ester Hydrolysis and Transesterification Pathways under Varied Conditions

The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-bromo-3-hydroxybenzoic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, ethanol (B145695) is eliminated to give the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion (EtO⁻), which is a strong base. The ethoxide immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. Acidification in a separate workup step is required to obtain the free carboxylic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. Similar to hydrolysis, this can be catalyzed by either an acid or a base. For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound and ethanol. The reaction involves the substitution of the ethyl group of the ester with the methyl group from the alcohol. A reaction where an ethyl bromo-benzoate derivative is treated with sodium ethoxide in ethanol is an example of a transesterification process. chemicalbook.com

Oxidative and Reductive Transformations of the Aromatic Ring and Substituents

The aromatic ring and its substituents can undergo various oxidative and reductive transformations.

Oxidation: Phenols are susceptible to oxidation, which can be complex and lead to quinone-type structures or ring-opening under strong oxidizing conditions. Electrophilic aromatic substitution reactions, such as nitration (e.g., with HNO₃/H₂SO₄), are inherently oxidative and would likely occur at the positions activated by the hydroxyl group.

Reduction: Several functional groups on the molecule can be reduced.

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas can lead to the reduction of different groups depending on the conditions. The C-Br bond can be cleaved via hydrogenolysis (de-bromination). Under more forcing conditions, the aromatic ring itself can be reduced to a cyclohexyl ring.

The ester group can be reduced to a primary alcohol (yielding (4-bromo-3-hydroxyphenyl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.

Proposed Degradation Pathways and Identification of Intermediates in Aqueous Media

The degradation of brominated phenolic compounds in aqueous environments is an important area of environmental chemistry. The primary degradation pathways for compounds like this compound in water are expected to be photolysis and advanced oxidation processes (AOPs). nih.gov

Photolysis: Upon exposure to UV light, the C-Br bond can undergo homolytic cleavage to form an aryl radical and a bromine radical. nih.gov This is often a key initiating step in the degradation process. The aryl radical can then react with water or oxygen to form hydroxylated derivatives.

Advanced Oxidation Processes (AOPs): Processes like the Fenton reaction (Fe²⁺/H₂O₂) generate highly reactive hydroxyl radicals (•OH). These radicals can attack the aromatic ring at multiple positions, leading to a cascade of reactions. researchgate.net

The initial intermediates in these degradation pathways would likely include:

Hydrolysis Product: 4-bromo-3-hydroxybenzoic acid.

Debromination Product: Ethyl 3-hydroxybenzoate.

Hydroxylation Products: Attack by hydroxyl radicals can lead to the formation of various dihydroxybenzoic acid derivatives (e.g., Ethyl 4-bromo-2,3-dihydroxybenzoate or Ethyl 4-bromo-3,6-dihydroxybenzoate).

Further degradation would involve the opening of the aromatic ring, leading to the formation of smaller aliphatic carboxylic acids and, ultimately, complete mineralization to CO₂, H₂O, and bromide ions (Br⁻). researchgate.netnih.gov

Degradation Pathway Initiating Agent Key Process Potential Intermediates
Photolysis UV LightC-Br bond cleavage, radical formationEthyl 3-hydroxybenzoate, hydroxylated derivatives
Advanced Oxidation Hydroxyl Radicals (•OH)Electrophilic addition to the ringDihydroxybenzoic acid esters, ring-opened products
Hydrolysis Water (H₂O)Nucleophilic acyl substitution4-bromo-3-hydroxybenzoic acid

Advanced Structural Elucidation and Computational Analysis

X-ray Crystallography Studies of Bromohydroxybenzoate Analogs and Isomers

While specific X-ray crystallography data for ethyl 4-bromo-3-hydroxybenzoate is not publicly available, analysis of its close analogs and isomers provides valuable insights into its likely solid-state behavior.

Crystal Packing and Intermolecular Interactions

The crystal packing of bromohydroxybenzoate derivatives is predominantly governed by a network of intermolecular interactions. Hydrogen bonding is a primary directional force, with the hydroxyl and carbonyl groups acting as hydrogen bond donors and acceptors, respectively. In the solid state, it is expected that the hydroxyl group of one molecule will form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of supramolecular chains or dimers.

Conformational Analysis in Solid State

The conformation of this compound in the solid state is determined by the minimization of intramolecular steric hindrance and the optimization of intermolecular interactions. The molecule possesses rotational freedom around the C-O single bonds of the ester group and the C-C bond connecting the carboxyl group to the benzene (B151609) ring.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy provides a powerful tool for the identification of functional groups and the analysis of molecular vibrations within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. A broad absorption band is expected in the region of 3500-3300 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The stretching vibration of the C=O bond in the ester group will give rise to a strong, sharp peak typically found between 1730 and 1700 cm⁻¹.

The aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce characteristic peaks in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester group will be observable in the 1300-1000 cm⁻¹ range. The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic HydroxylO-H stretch3500 - 3300 (broad)
Ester CarbonylC=O stretch1730 - 1700 (strong, sharp)
Aromatic C-HC-H stretch> 3000 (weak)
Aromatic C=CC=C stretch1600 - 1450
Ester C-OC-O stretch1300 - 1000
BromoalkaneC-Br stretch600 - 500

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The Raman spectrum of this compound is expected to show a strong band for the symmetric stretching of the aromatic ring, which is often weak in the IR spectrum. The C=O stretching vibration will also be present, though typically with a lower intensity than in the FT-IR spectrum. The C-Br stretching vibration is also expected to be observable in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the precise structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Based on available data for the compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals that can be assigned to the different protons in the molecule. chemicalbook.com The ethyl group gives rise to a triplet at approximately 1.39 ppm, corresponding to the methyl protons (-CH₃), and a quartet at around 4.37 ppm for the methylene (B1212753) protons (-CH₂-). chemicalbook.com The coupling between these two signals results in the characteristic triplet and quartet splitting pattern. The proton of the hydroxyl group (-OH) appears as a broad singlet, with its chemical shift being concentration and solvent dependent. The aromatic protons appear as a multiplet in the downfield region, typically between 7.0 and 8.0 ppm.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (ethyl)~1.39Triplet~7.1
-CH₂- (ethyl)~4.37Quartet~7.1
-OH (hydroxyl)variableBroad Singlet-
Aromatic Protons7.0 - 8.0Multiplet-

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the ester group is expected to resonate at the most downfield position, typically in the range of 165-170 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their specific chemical shifts influenced by the electronic effects of the bromo and hydroxyl substituents. The carbon atom attached to the bromine (C-Br) will be deshielded, while the carbon attached to the hydroxyl group (C-OH) will also experience a downfield shift. The methylene and methyl carbons of the ethyl group will appear at the most upfield positions, typically around 61 ppm and 14 ppm, respectively.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (ester)165 - 170
C-OH (aromatic)150 - 160
C-Br (aromatic)110 - 120
Aromatic Carbons115 - 140
-CH₂- (ethyl)~61
-CH₃ (ethyl)~14

Mass Spectrometry (MS) and Advanced Fragmentation Studies

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, confirming its elemental composition and structure. The monoisotopic mass of the compound is 243.97351 Da. nih.gov The presence of a bromine atom is readily identifiable from the characteristic M+2 isotopic peak, where the ratio of the molecular ion peaks [M]⁺ and [M+2]⁺ is approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

Electron ionization (EI) mass spectrometry leads to predictable fragmentation pathways. The molecular ion ([C₉H₉BrO₃]⁺) is formed, followed by the loss of various neutral fragments. Key fragmentation processes for esters include alpha-cleavage and McLafferty rearrangements, though for aromatic esters, fragmentation of the ester group and losses from the ring are common. libretexts.orgdocbrown.info

Expected key fragments in the mass spectrum include:

Loss of an ethoxy radical (•OCH₂CH₃): This cleavage next to the carbonyl group results in an acylium ion.

Loss of an ethyl radical (•CH₂CH₃): This fragmentation pathway leads to a different fragment ion.

Loss of a bromine atom (•Br): Cleavage of the carbon-bromine bond is a common pathway for halogenated aromatic compounds.

A summary of predicted adducts and the molecular ion is provided below based on computational predictions. uni.lu

Adduct / FragmentPredicted m/z
[M]⁺243.973
[M+H]⁺244.981
[M+Na]⁺266.963
[M-H]⁻242.966

Quantum Chemical Calculations

While specific published computational studies on this compound were not identified in the searched literature, quantum chemical calculations are standard tools for analyzing this class of molecules. nih.govresearchgate.net The following sections describe the insights that would be gained from such analyses.

Density Functional Theory (DFT) calculations would be employed to determine the optimized ground-state geometry of this compound. This analysis provides key data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT methods are used to calculate electronic properties such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, offering insights into its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are critical for understanding electronic transitions and reactivity. HOMO-LUMO analysis, typically performed using DFT or Time-Dependent DFT (TD-DFT), would characterize the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net A small energy gap generally signifies higher reactivity.

Natural Bond Orbital (NBO) analysis would be used to provide a detailed understanding of the bonding and electronic delocalization within this compound. This computational method investigates hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from filled bonding orbitals to empty anti-bonding orbitals. NBO analysis quantifies these interactions in terms of stabilization energies, offering insights into the intramolecular charge transfer and the stability of the molecular structure. researchgate.net

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interactions

The exploration of how a specific chemical compound, such as this compound, interacts with biological targets is a cornerstone of modern drug discovery and molecular biology. Computational techniques, particularly molecular dynamics (MD) simulations and molecular docking, have become indispensable tools in this endeavor. nih.gov These in silico methods provide a detailed view of ligand-target interactions at an atomic level, offering insights that can guide further experimental research.

While specific molecular dynamics or extensive docking studies focusing exclusively on this compound are not widely available in public-domain research literature, the principles of these techniques can be understood, and its potential interactions can be inferred by examining studies on structurally analogous compounds. Brominated and hydroxylated benzoic acid derivatives are a well-studied class of molecules, and their interactions with various protein targets have been computationally modeled.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This helps in understanding the binding mode and affinity. Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the interaction stability and conformational changes. nih.gov

Insights from Docking Studies on Structurally Related Compounds

Research on other hydroxybenzoic acids has provided valuable data on their potential as enzyme inhibitors. For instance, a study on various hydroxybenzoic acids as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, utilized docking simulations to elucidate their binding mechanisms. nih.gov The study revealed that these compounds could interact with the catalytic or peripheral anionic site of the enzyme. nih.gov The binding affinities and inhibitory concentrations for a selection of these compounds are presented below.

Table 1: Docking and Inhibition Data for Selected Hydroxybenzoic Acids against Acetylcholinesterase

CompoundIC50 (µmol/µmol of AChE)Binding Constant (Ka) (L/mol)
Methyl syringinate5.50253.16
Syringic acid7.82198.25
Vanillic acid10.15150.67
Protocatechuic acid12.50120.43
Data sourced from a study on hydroxybenzoic acids as acetylcholinesterase inhibitors. nih.gov

These findings suggest that a compound like this compound, which shares the core hydroxybenzoic acid scaffold, could potentially exhibit similar inhibitory activities against relevant enzymes. The presence of the bromine atom and the ethyl ester group would, of course, modulate this activity by altering the compound's electronic and steric properties.

Furthermore, studies on other bromine-containing heterocyclic compounds have demonstrated the importance of the halogen in mediating interactions. In a molecular docking study of bromine-bearing Schiff bases against the receptor tyrosine kinase FLT3, the brominated compounds showed significant binding affinities. nih.gov The docking scores, which represent the binding energy, indicated a strong interaction with the protein's active site. nih.gov

Table 2: Docking Scores of Brominated Schiff Bases against FLT3 Receptor (PDB: 6JQR)

CompoundDocking Score (kcal/mol)
2-Br (a brominated Schiff base)-8.178
Gilteritinib (a known inhibitor)-7.269
Data from a study on the synthesis and molecular docking of bromine-bearing Schiff bases. nih.gov

The superior docking score of the brominated compound compared to a known inhibitor highlights the potential contribution of bromine to the binding affinity, likely through halogen bonding or by enhancing lipophilicity. nih.gov

Advanced Computational Analysis: Molecular Dynamics

Molecular dynamics simulations offer a more in-depth analysis of the stability of a ligand-protein complex identified through docking. For example, in a study on novel inhibitors for cyclin-dependent kinase 4 (CDK4), a 250-nanosecond MD simulation was performed to assess the stability of the inhibitor within the protein's binding pocket. nih.gov Such simulations can reveal crucial information about the conformational changes in both the ligand and the protein upon binding and can be used to calculate the binding free energy, a more accurate measure of binding affinity. nih.gov

While a specific MD simulation for this compound is not documented, the methodology would involve placing the docked compound into a solvated, physiologically relevant environment and simulating the atomic movements over time. This would allow researchers to observe the stability of key hydrogen bonds, hydrophobic interactions, and any potential halogen bonds formed by the bromine atom.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on Benzoate Derivatives

Design Principles for Bioactive Benzoate (B1203000) Compounds

The design of biologically active benzoate compounds is a cornerstone of rational drug design, aiming to enhance efficacy and selectivity. nih.gov This process involves several key principles, often starting with a lead compound, which can be a natural product or a synthetic molecule. For instance, tetracaine (B1683103) and pramocaine have served as lead compounds for designing novel benzoate-based local anesthetics. nih.govrsc.org

Key design strategies include:

The Combination Principle: This involves integrating structural features from different known active molecules into a single new molecule. rsc.org

Bioisosterism: This strategy involves substituting a functional group in the lead compound with another group that has similar physical or chemical properties (a bioisostere), with the goal of improving the molecule's pharmacokinetic or pharmacodynamic profile. nih.govnih.gov For example, modifying a carboxylic acid group can alter a compound's activity and metabolic stability. nih.gov

Structural Modification: Altering the core scaffold, such as by introducing or changing alkyl groups, can fine-tune the compound's properties. nih.gov A common structural motif in bioactive benzoates designed as local anesthetics consists of three parts: a lipophilic section (often an aryl group), an intermediate linker chain, and a hydrophilic section (commonly a tertiary amine). rsc.orgpharmacy180.com

Inspiration from Nature: Many bioactive compounds are discovered from natural sources. researchgate.net Plants, in particular, produce a wide array of benzoic acid derivatives, some of which exhibit significant biological activities, such as the anti-sickling properties observed in phytochemicals from certain medicinal plants. researchgate.net These natural products often serve as the starting point for developing new therapeutic agents.

The ultimate goal is to create molecules that can effectively interact with a specific biological target, which is achieved by carefully arranging various chemical functionalities in three-dimensional space. thaiscience.info

Influence of Halogen and Hydroxyl Substituent Positions on Biological Activity

The type, number, and position of substituents on the benzoate ring profoundly influence the molecule's biological activity. Halogen and hydroxyl groups are particularly important in modulating a compound's properties.

Halogen Substituents (e.g., Bromo): The introduction of a halogen atom, such as bromine in Ethyl 4-bromo-3-hydroxybenzoate, can significantly alter a molecule's physicochemical characteristics. nih.gov

Lipophilicity and Pharmacokinetics: Halogens generally increase the lipophilicity (fat-solubility) of a compound. nih.govresearchgate.net This can enhance the molecule's ability to cross biological membranes, such as the bacterial cell wall or the blood-brain barrier, potentially increasing its bioavailability and potency. researchgate.neteurochlor.org

Electronic Effects: The position of the halogen is critical. Electron-withdrawing substituents, like chlorine or bromine, placed at the ortho or para positions of the benzoate ring can increase the local anesthetic properties of the molecule. pharmacy180.com These electronic effects can influence how the molecule binds to its target protein. researchgate.net

Size and Binding: The size of the halogen atom can also be a determining factor in biological activity. Studies on other classes of compounds have shown that potency can increase progressively from fluorine to iodine, suggesting that atomic size, rather than just electronic effects, can be crucial for optimal interaction with a biological target. nih.gov

Hydroxyl Substituents: Hydroxyl (-OH) groups play a critical role in the pharmacodynamic and pharmacokinetic properties of drugs. nih.gov

Hydrogen Bonding: The primary contribution of a hydroxyl group is its ability to act as both a hydrogen bond donor and acceptor. nih.govnih.gov These interactions are often essential for high-affinity binding to a biological target, such as an enzyme or receptor. The precise positioning of the -OH group is crucial for it to form these vital bonds. nih.gov

Metabolism: Hydroxyl groups can serve as a site for metabolic reactions (e.g., glucuronidation), which can influence the compound's duration of action and clearance from the body. nih.gov

For this compound, the specific meta position of the hydroxyl group and the para position of the bromine atom relative to the ester group create a unique electronic and steric profile that dictates its interaction with biological targets.

Correlation of Physicochemical Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.govmdpi.com This is achieved by calculating various physicochemical descriptors for each molecule and using statistical methods to build a predictive model. nih.gov

Classic QSAR approaches are vital for understanding how a drug's structure influences properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov Key descriptors used in these studies include:

Descriptor CategorySpecific DescriptorSignificance in Drug Design
Lipophilicity LogP (Octanol-Water Partition Coefficient)Influences membrane permeability, protein binding, and solubility. Halogenation typically increases LogP. nih.govnih.gov
Electronic Properties Hammett's Electronic Parameter (σ)Quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring, affecting binding interactions. youtube.com
Steric Properties Taft's Steric Parameter (Es), Molar Refractivity (MR)Describes the size and shape of the molecule or its substituents, which can impact how well it fits into a binding site. youtube.com
Hydrogen Bonding H-bond Donor/Acceptor CountsCrucial for predicting binding affinity and water solubility. Hydroxyl and carbonyl groups are key features. nih.gov
Topological Descriptors Molecular Connectivity IndicesDescribe the branching and connectivity of the atoms in a molecule, relating to its overall size and shape.

These descriptors help rationalize the activity trends within a group of molecules and predict the activity of new, unsynthesized compounds. thaiscience.infonih.gov For instance, a QSAR model might reveal that for a particular biological target, high activity is correlated with a high LogP value and the presence of a hydrogen bond donor at a specific position, guiding the design of more potent analogs.

Comparative Analysis of Isomeric Bromohydroxybenzoates on Biological Targets

The specific arrangement of the bromo and hydroxyl substituents on the benzoate ring is critical, meaning that isomers of this compound would be expected to exhibit different biological activities. A comparative analysis highlights the importance of substituent placement.

Let's consider the hypothetical differences between this compound and one of its isomers, Ethyl 3-bromo-4-hydroxybenzoate:

FeatureThis compoundEthyl 3-bromo-4-hydroxybenzoate (Isomer)Rationale for Different Biological Effects
Hydrogen Bonding The hydroxyl group at position 3 can act as a hydrogen bond donor/acceptor.The hydroxyl group at position 4 can act as a hydrogen bond donor/acceptor.The different location of the -OH group would necessitate a different orientation of the molecule to form a hydrogen bond with an amino acid residue in a target's binding site. One isomer might form a crucial bond while the other cannot. nih.gov
Electronic Effects Bromine at C4 and hydroxyl at C3 exert a combined electronic influence on the ester carbonyl and the ring.Bromine at C3 and hydroxyl at C4 create a different electronic distribution.The electron density of the carbonyl oxygen, which can be a hydrogen bond acceptor, is affected differently by the substituent positions. This can alter binding affinity. pharmacy180.com
Steric Hindrance The bromine at C4 is adjacent to the ester group's ethyl chain.The bromine at C3 is adjacent to the hydroxyl group and the C2 position.The position of the bulky bromine atom can create steric clashes that prevent one isomer from fitting into a narrow binding pocket, while another isomer might fit perfectly.
Intramolecular H-Bonding Less likely to form a strong intramolecular hydrogen bond between the -OH and the ester group.More likely to form an intramolecular hydrogen bond between the C4-OH and the ester's carbonyl oxygen.Intramolecular hydrogen bonding can lock the molecule into a more rigid conformation, which may either favor or hinder binding to the target, and it can also decrease the availability of the -OH for intermolecular bonding with the target.

This comparative analysis demonstrates that even a small change in the substituent pattern can lead to significant differences in biological activity, a fundamental principle in SAR studies. pharmacy180.comnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design becomes an invaluable tool. nih.gov One of the most powerful techniques in this area is pharmacophore modeling. thaiscience.infoyoutube.com

A pharmacophore is an abstract 3D representation of all the essential steric and electronic features that a molecule must possess to trigger a specific biological response. youtube.com It is not a real molecule but rather a model that defines the spatial arrangement of key features.

The process typically involves the following steps:

Ligand Set Selection: A set of molecules with known biological activity against a specific target is collected. This set should include highly active, moderately active, and inactive compounds. youtube.com

Conformational Analysis: The flexible molecules in the set are analyzed to generate a range of possible 3D shapes (conformations).

Feature Identification and Alignment: The common chemical features responsible for activity are identified. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable groups

Model Generation and Validation: The active compounds are aligned or superimposed in 3D space, and a hypothesis about the necessary features and their spatial relationships is generated. youtube.com The resulting pharmacophore model is then validated by testing its ability to distinguish known active compounds from inactive ones (a decoy set). nih.gov

Pharmacophore FeatureExample in this compound
Aromatic Ring (AR) The central benzene (B151609) ring.
Hydrogen Bond Donor (HBD) The hydroxyl group at position 3.
Hydrogen Bond Acceptor (HBA) The hydroxyl group and the carbonyl oxygen of the ester.
Hydrophobic Region (HY) The ethyl group and the bromo-substituted phenyl ring.

Once validated, this pharmacophore model serves as a 3D query to screen large virtual databases of compounds. thaiscience.infoacs.org Molecules from the database that match the pharmacophore's features are identified as potential "hits" for further investigation, significantly accelerating the discovery of new lead compounds. youtube.com

Advanced Applications in Materials Science and Catalysis Research

Utilization as Building Blocks and Reagents in Complex Organic Synthesis

Ethyl 4-bromo-3-hydroxybenzoate serves as a crucial building block for constructing more complex organic molecules. The presence of the bromo, hydroxyl, and ester functionalities on the aromatic ring allows for a variety of chemical modifications, making it a versatile starting material in multi-step syntheses.

The different reactive sites on the molecule can be addressed selectively. For instance, the hydroxyl group can be alkylated or acylated, while the bromine atom can participate in cross-coupling reactions, such as the Suzuki or Stille reactions, to form new carbon-carbon bonds. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration.

A notable application of similar structural motifs is in the pharmaceutical industry. For example, intermediates with a bromo-hydroxyaryl structure are key components in the synthesis of complex active pharmaceutical ingredients (APIs). While not a direct precursor, the synthesis of the retinoid agonist Trifarotene, used in the treatment of acne, involves the coupling of a boronic acid with a bromophenol derivative, highlighting the importance of this type of substituted phenolic compound in medicinal chemistry.

Table 1: Reactivity of Functional Groups in this compound

Functional GroupType of ReactionPotential Products
Hydroxyl (-OH)Etherification, EsterificationAryl ethers, Esters
Bromo (-Br)Suzuki Coupling, Stille Coupling, Buchwald-Hartwig AminationBiaryls, Aryl amines
Ethyl Ester (-COOEt)Hydrolysis, Reduction, AmidationCarboxylic acids, Benzyl alcohols, Benzamides

Precursors for Polymer Synthesis and Advanced Material Applications

The multifunctionality of this compound makes it a candidate as a monomer for the synthesis of specialty polymers and advanced materials. The hydroxyl and bromo groups are particularly suited for polycondensation reactions.

For example, it can be used in the synthesis of poly(arylene ether)s, a class of high-performance thermoplastics known for their thermal stability and chemical resistance. In such a synthesis, the hydroxyl group of one monomer would react with the activated bromo-group of another, typically in the presence of a base, to form the ether linkage that constitutes the polymer backbone.

Furthermore, related dihydroxybenzoic acid derivatives are known precursors for thermotropic liquid crystals, which are materials that exhibit liquid-crystalline properties as a function of temperature. The rigid aromatic core of this compound, combined with its potential for modification to create rod-like molecular structures, suggests its utility in the development of novel liquid crystalline materials. There is also potential for its use as a monomer in the creation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis.

Involvement in Catalytic Processes

The application of this compound extends into the field of catalysis, primarily as a model compound or a precursor to catalytically active species.

As Ligands or Co-catalysts in Metal-Mediated Transformations

While not a conventional ligand, the functional groups of this compound could theoretically be modified to create molecules that can act as ligands for metal catalysts. For instance, the hydroxyl group could be used as an anchoring point to synthesize more complex structures that can chelate to a metal center. However, there is currently limited research demonstrating its direct use as a ligand or co-catalyst in metal-mediated transformations. The electronic properties of the benzene (B151609) ring, influenced by the bromo and hydroxyl substituents, could potentially modulate the activity of a catalytic metal center if incorporated into a suitable ligand framework.

Role in Biomass Conversion or Fine Chemical Production

In the context of green chemistry, the catalytic upgrading of biomass into valuable chemicals is a significant area of research. Lignocellulosic biomass is a rich source of phenolic compounds, which are key platform molecules for the production of fine chemicals and fuels. repec.orgresearchgate.net Catalytic processes such as hydrodeoxygenation and alkylation are employed to convert these bio-derived phenols into more stable and valuable products. repec.orgmq.edu.au

This compound can be considered a model compound representing the types of substituted phenols that can be derived from the depolymerization of lignin. google.com Research into the catalytic transformation of such molecules provides insight into the reaction mechanisms and catalyst performance for upgrading real biomass feedstocks. Moreover, as a stable, functionalized aromatic, it serves as an important intermediate in the synthesis of various fine chemicals.

Table 2: Potential Applications in Chemical Synthesis

Application AreaRole of this compoundResulting Product Class
PharmaceuticalsIntermediateComplex Active Ingredients
Polymer ScienceMonomerHigh-Performance Polymers (e.g., Poly(arylene ether)s), Liquid Crystals
Green ChemistryModel Compound/IntermediateUpgraded Bio-fuels, Fine Chemicals

Future Research Perspectives and Methodological Advancements

Targeted Synthesis of Specific Isomers and Enantiomers of Ethyl 4-bromo-3-hydroxybenzoate

The precise arrangement of functional groups in an aromatic ring (regioisomerism) and the spatial orientation of atoms in chiral molecules (enantiomerism) can drastically alter a compound's biological activity. While synthesis of this compound and its isomers has been achieved, future research must focus on developing highly selective synthetic strategies.

Currently, the synthesis of substituted hydroxybenzoates can present challenges in controlling the position of the bromine atom. For instance, the synthesis of the related methyl 3-bromo-4-hydroxybenzoate from methyl p-hydroxybenzoate is often complicated by the formation of di-brominated by-products due to the activation of both ortho positions to the hydroxyl group. google.com A general synthesis for this compound involves the esterification of 4-bromo-3-hydroxybenzoic acid. chemicalbook.com

Future synthetic research should prioritize:

Regioselective Bromination: Developing methods that can selectively brominate the C4 position of an ethyl 3-hydroxybenzoate precursor with high precision, minimizing the formation of other isomers like ethyl 5-bromo-3-hydroxybenzoate or di-brominated products. This could involve the use of advanced directing groups or tailored catalytic systems.

Asymmetric Synthesis: While this compound itself is not chiral, its derivatives or precursors could be. The existence of chiral building blocks like (S)-Ethyl 4-bromo-3-hydroxybutanoate in asymmetric synthesis highlights the maturity of techniques that could be adapted for creating specific stereoisomers of more complex derivatives. numberanalytics.combldpharm.com Future work could involve enzymatic resolutions or asymmetric catalysis to synthesize chiral derivatives with potentially unique pharmacological profiles.

The targeted synthesis of the 2-hydroxy isomer, Ethyl 4-bromo-2-hydroxybenzoate, which may exhibit different reactivity, underscores the importance of isomeric purity in research and development.

Comprehensive In Vitro and In Vivo Mechanistic Elucidation of Biological Activities

Preliminary research suggests that this compound has potential biological activities. However, a deep mechanistic understanding is currently lacking. Future investigations must move beyond preliminary screening to detailed in vitro and in vivo studies to map its molecular interactions and physiological effects.

A critical avenue for investigation stems from the known activity of its parent compound, 4-bromo-3-hydroxybenzoic acid, which has been identified as an inhibitor of L-histidine decarboxylase (HDC) and DOPA decarboxylase (DDC). scbt.com Decarboxylases are crucial enzymes in the biosynthesis of amines, including neurotransmitters.

Future research should therefore focus on:

Enzyme Inhibition Assays: Conducting rigorous in vitro enzymatic assays to determine if this compound retains or modifies the inhibitory activity of its parent acid against HDC, DDC, and a wider panel of related enzymes.

Cell-Based Assays: Utilizing human cell lines to study the compound's effects on cellular processes. For example, investigating its impact on cell proliferation, inflammation, or neurotransmitter pathways would provide insight into its potential as an anticancer or neuro-active agent.

Receptor Interaction Studies: Employing techniques like receptor chromatography could enable high-throughput screening and characterization of the compound's binding affinity to various biological receptors. nih.gov

These studies are fundamental to transitioning the compound from a chemical entity to a potential therapeutic lead.

Computational Design of Novel Derivatives with Tailored Bioactivity and Selectivity

Computational chemistry provides powerful tools for rational drug design, enabling the creation of novel molecules with optimized properties before their physical synthesis. By applying these in silico methods to the this compound scaffold, researchers can intelligently design derivatives with enhanced bioactivity, improved selectivity, and better pharmacokinetic profiles.

Key computational strategies for future research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized compounds and identify key structural features that govern their effects. nih.govresearchgate.netnih.govresearchgate.net This approach has been successfully used to understand the antimicrobial activity of other p-hydroxy benzoic acid derivatives. nih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target receptor. mdpi.com If a biological target is identified (e.g., DOPA decarboxylase), molecular docking can be used to design derivatives that fit more snugly into the active site, potentially increasing their potency and selectivity. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-receptor complex. nih.govmdpi.com After docking promising derivatives, MD simulations can verify that the interaction is stable, which is a key indicator of potential efficacy.

These computational approaches, often used in combination, can significantly accelerate the drug discovery process, minimizing the time and resources spent on synthesizing and screening less promising compounds. mdpi.comardigen.com

Table 1: Computational Techniques in Drug Design

Technique Application Potential Outcome for this compound Derivatives
QSAR Predicts activity based on chemical structure. Identification of key structural motifs for enhanced biological activity.
Molecular Docking Simulates the binding of a molecule to a receptor. Design of derivatives with higher binding affinity and selectivity for a specific target.

| MD Simulations | Analyzes the stability of the molecule-receptor complex. | Confirmation of stable binding interactions for promising derivative candidates. |

Integration of Advanced Analytical Techniques for Real-time Monitoring of Synthetic Transformations and Biological Interactions

Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. mt.comresearchgate.net Integrating PAT into the synthesis of this compound can enhance process understanding, improve yield and purity, and ensure safety and consistency. researchgate.net

Future methodological advancements should include:

Real-time Synthesis Monitoring: The synthesis can be monitored in real-time using in-situ spectroscopic tools.

FTIR and Raman Spectroscopy: These techniques can track the concentration of reactants, intermediates, and the final product during the reaction by monitoring their unique vibrational signatures. americanpharmaceuticalreview.comnih.gov This provides real-time kinetic data and helps precisely determine the reaction endpoint. researchgate.net

NMR Spectroscopy: Online NMR can provide detailed structural information throughout the synthesis, helping to identify intermediates and by-products as they form. chemrxiv.org

Advanced Interaction Analysis: Beyond synthesis, modern analytical methods can provide real-time data on the compound's biological interactions. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can measure the kinetics and thermodynamics of binding to a target protein, offering a deeper understanding of the interaction driving its biological effect.

The adoption of these advanced analytical tools represents a shift from traditional, offline analysis to a modern, data-rich approach that enables more efficient process development and a more profound understanding of the compound's chemical and biological behavior. youtube.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-bromo-3-hydroxybenzoate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via esterification of 4-bromo-3-hydroxybenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Key steps include refluxing the mixture at 80–100°C for 6–12 hours, followed by neutralization and extraction with ethyl acetate . Purification involves column chromatography (silica gel, heptane/EtOAc gradients) or recrystallization from ethanol/water to achieve >98% purity . Monitoring reaction progress via TLC (Rf ~0.3 in 7:3 heptane/EtOAc) ensures optimal yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) identifies ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), aromatic protons (δ 6.8–7.9 ppm), and hydroxyl protons (δ 5.5 ppm, broad). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and bromine-substituted carbons (δ 115–125 ppm) .
  • FT-IR : Key peaks include ester C=O (~1700 cm⁻¹), aromatic C-Br (~600 cm⁻¹), and hydroxyl O-H (~3200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 259–261) verifies molecular weight and isotopic patterns from bromine .

Q. How does this compound interact with biological systems in preliminary assays?

  • Methodology : In enzyme inhibition studies, the compound is screened against targets like tyrosinase or cytochrome P450 using UV-Vis kinetics. For example, dissolve the compound in DMSO (≤1% v/v) and incubate with enzyme/substrate at 37°C. Monitor absorbance changes (e.g., dopachrome formation at 475 nm for tyrosinase) to calculate IC₅₀ values . Control for solvent effects and use triplicates to ensure reproducibility.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SHELX suite) is employed. Grow crystals via slow evaporation of ethanol solutions. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) resolves bromine positions and hydrogen-bonding networks (e.g., O-H···O interactions). Refinement with SHELXL-2018 validates bond lengths (C-Br: ~1.9 Å) and angles, while disorder modeling accounts for dynamic ester groups .

Q. What strategies address contradictions in reaction yields between small-scale and industrial synthesis?

  • Methodology : Scale-up challenges (e.g., heat dissipation, mixing efficiency) are mitigated using flow chemistry. For example, a continuous-flow reactor with immobilized acid catalyst (e.g., Amberlyst-15) achieves 85% yield at 90°C, compared to 70% in batch mode. Process analytical technology (PAT) like inline FT-IR monitors esterification in real time .

Q. How can computational modeling predict the regioselectivity of this compound in Suzuki-Miyaura couplings?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states. The bromine atom’s electronegativity directs oxidative addition to Pd(0), favoring coupling at the 4-position. Solvent effects (e.g., DMF vs. THF) are simulated via COSMO-RS to optimize reaction coordinates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.